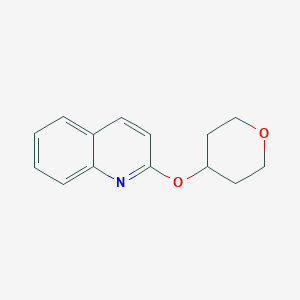

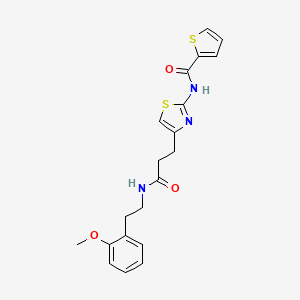

2-(Oxan-4-yloxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Oxan-4-yloxy)quinoline” is a quinoline derivative . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C9H7N chemical formula .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For instance, a series of novel quinoline appended biaryls have been synthesized by reacting various substituted boronic acids with various substituted 2-(4-bromophenoxy)-quinolin-3-carbaldehydes through carbon−carbon bond formation .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Scientific Research Applications

Anticancer Potential

2-(Oxan-4-yloxy)quinoline derivatives have shown promise in cancer drug development. A study by Kamath, Sunil, and Ajees (2016) focused on the synthesis of quinoline–indole–oxadiazole hybrids, demonstrating their cytotoxic potential in breast adenocarcinoma cell lines. These compounds, particularly 8-((5-(3-(1H-indol-3-yl)propyl)-1,3,4-oxadiazol-2-yl)methoxy)quinoline, exhibited low IC50 values and high selectivity, suggesting their capability as potential cancer therapeutics (Kamath, Sunil, & Ajees, 2016).

Role in Catalysis

Dabiri, Baghbanzadeh, and Shakouri Nikcheh (2007) explored the use of oxalic acid as a catalyst in the synthesis of quinolines, including this compound derivatives. This method provided a greener, more efficient approach to quinoline synthesis, avoiding toxic catalysts and solvents (Dabiri, Baghbanzadeh, & Shakouri Nikcheh, 2007).

Microbial Metabolism

Bonin et al. (2004) investigated the microbial metabolism of quinoline, highlighting the role of quinoline 2-oxidoreductase in converting quinoline to 2-oxo-1,2-dihydroquinoline. This enzyme, a molybdenum hydroxylase, plays a critical role in the biodegradation of quinoline by soil bacteria (Bonin et al., 2004).

Antimicrobial Activity

Joshi, Mandhane, Khan, and Gill (2011) synthesized a new series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline, demonstrating their potential as antibacterial agents. This highlights the antimicrobial applications of this compound derivatives (Joshi, Mandhane, Khan, & Gill, 2011).

DNA Interaction and Antibiotics

Tuma, Connors, Stitelman, and Richert (2002) investigated the effects of quinolones covalently attached to oligonucleotides, finding that they stabilize DNA duplexes against thermal denaturation. This study provides insights into the interaction of quinoline derivatives with DNA, relevant to their use in antibiotics (Tuma, Connors, Stitelman, & Richert, 2002).

Future Directions

The future directions for “2-(Oxan-4-yloxy)quinoline” could involve further studies on its synthesis, chemical reactions, and potential applications in various fields. The development of new quinoline derivatives and their evaluation for biological and pharmaceutical activities could be a potential area of research .

Mechanism of Action

Target of Action

Quinolines, in general, have been known to interact with bacterial enzymes such as gyrase and topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinolines typically act by converting their targets, gyrase and topoisomerase iv, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the DNA replication process, thereby inhibiting bacterial growth .

Biochemical Pathways

Quinolines are known to interfere with dna supercoiling, a critical process in dna replication and transcription . This interference can disrupt various downstream cellular processes, leading to bacterial cell death .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity .

Result of Action

Quinoline derivatives have demonstrated various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Oxan-4-yloxy)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . Furthermore, the presence of chloride in the environment can affect the electro-oxidation process of quinoline, influencing its removal efficiency .

Biochemical Analysis

Biochemical Properties

Quinoline-based compounds have been known to exhibit various biological activities It is plausible that 2-(Oxan-4-yloxy)quinoline may interact with enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical reactions

Cellular Effects

Some quinoline derivatives have shown inhibitory effects on the growth of Mycobacterium tuberculosis It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is suggested that quinoline derivatives may target the cytochrome bc1 complex This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

2-(oxan-4-yloxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-4-13-11(3-1)5-6-14(15-13)17-12-7-9-16-10-8-12/h1-6,12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJOIIZLAPKBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2454845.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454852.png)

![(2Z)-2-[3-(4-Bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2454855.png)

![N-(3,4-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2454856.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2454859.png)

![6-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2454861.png)

![N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2454865.png)